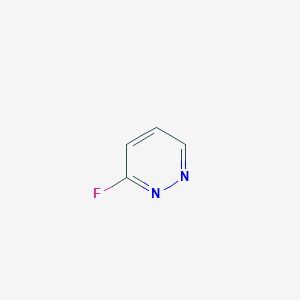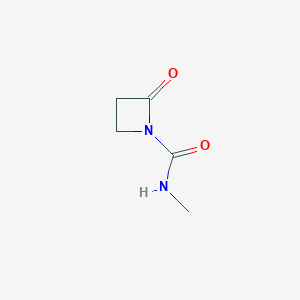![molecular formula C6H14N2 B11924833 {[(2R)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B11924833.png)
{[(2R)-azetidin-2-yl]methyl}dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(2R)-azetidin-2-yl]methyl}dimethylamine is a chemical compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2R)-azetidin-2-yl]methyl}dimethylamine typically involves the formation of the azetidine ring followed by the introduction of the dimethylamine group. One common method includes the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions to form the azetidine ring. Subsequent alkylation with dimethylamine can be achieved using reagents like dimethylamine hydrochloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be incorporated to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
{[(2R)-azetidin-2-yl]methyl}dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce any carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced forms of any carbonyl-containing intermediates.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{[(2R)-azetidin-2-yl]methyl}dimethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of {[(2R)-azetidin-2-yl]methyl}dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound of the azetidine ring, which lacks the dimethylamine group.
N-methylazetidine: A derivative with a single methyl group attached to the nitrogen atom.
N,N-dimethylazetidine: A compound with two methyl groups attached to the nitrogen atom, similar to {[(2R)-azetidin-2-yl]methyl}dimethylamine but without the additional methyl group on the azetidine ring.
Uniqueness
This compound is unique due to the presence of both the azetidine ring and the dimethylamine group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler azetidine derivatives.
Properties
Molecular Formula |
C6H14N2 |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
1-[(2R)-azetidin-2-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C6H14N2/c1-8(2)5-6-3-4-7-6/h6-7H,3-5H2,1-2H3/t6-/m1/s1 |
InChI Key |
UCDCTEVWRISNRB-ZCFIWIBFSA-N |
Isomeric SMILES |
CN(C)C[C@H]1CCN1 |
Canonical SMILES |
CN(C)CC1CCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one](/img/structure/B11924784.png)







![endo-Bicyclo[2.2.1]heptan-2-ol](/img/structure/B11924830.png)


